molecular formula C12H13FN2O2 B1442427 tert-Butyl 5-fluoro-1H-indazole-1-carboxylate CAS No. 1167418-10-1

tert-Butyl 5-fluoro-1H-indazole-1-carboxylate

Cat. No. B1442427
M. Wt: 236.24 g/mol
InChI Key: IEGABWOPJJSVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 5-fluoro-1H-indazole-1-carboxylate” is a chemical compound with the molecular formula C12H13FN2O2 . It is a derivative of indazole, a heterocyclic compound that is widely used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-fluoro-1H-indazole-1-carboxylate” can be analyzed using various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . Additionally, X-ray diffraction can be used to ascertain the single crystal structure .


Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Scientific Research Applications

Synthesis and Crystal Structure

Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, was synthesized through substitution reactions. Its structure was confirmed using FTIR, NMR, MS, X-ray diffraction, and DFT. The molecular structure was found consistent with the single crystal structure confirmed experimentally, with a stable conformer percentage of 98.28% (Ye et al., 2021).

Synthesis of Indazolo Naphthyridine Derivatives

A method for synthesizing indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives was developed, involving reduction and cyclization reactions of aromatic aldehydes, tert-butyl 2,4-dioxopiperidine-1-carboxylate, and 5-nitro-1H-indazole or 6-nitro-1H-indazole (Chen et al., 2019).

Characterization and Biological Evaluation

Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized and characterized by various spectroscopic methods. It was confirmed by single crystal XRD data and showed poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

N-1-Difluoromethylation of Ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate

A mild procedure for N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate was described. This method provided a safe alternative to existing approaches and was extended to the N-difluoromethylation of various indazole derivatives (Hong et al., 2020).

Combinatorial Synthesis of Fused Tetracyclic Heterocycles

A three-component reaction involving aromatic aldehyde, amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate was used to synthesize fused tetracyclic heterocycles in high yields (Li et al., 2013).

Future Directions

The future directions for “tert-Butyl 5-fluoro-1H-indazole-1-carboxylate” could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential medicinal applications could be further investigated .

properties

IUPAC Name

tert-butyl 5-fluoroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGABWOPJJSVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-fluoro-1H-indazole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-fluoro-1H-indazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5-fluoro-1H-indazole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 5-fluoro-1H-indazole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 5-fluoro-1H-indazole-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 5-fluoro-1H-indazole-1-carboxylate
Reactant of Route 6
tert-Butyl 5-fluoro-1H-indazole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.